6-(Dipropylamino)-4-methylnicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-(dipropylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
BSSLCEHUSQVWQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Dipropylamino 4 Methylnicotinic Acid
The synthesis of 6-(Dipropylamino)-4-methylnicotinic acid can be approached through several strategic routes, primarily involving the construction of the substituted pyridine (B92270) ring and the introduction of the dipropylamino group.
One of the most common and adaptable strategies for introducing an amino group onto a pyridine ring is through the amination of a halogenated precursor. This method can be adapted for the synthesis of this compound. A potential first step would be the halogenation of 4-methylnicotinic acid to introduce a halogen, such as bromine or chlorine, at the 6-position. This halogenated intermediate can then undergo a nucleophilic aromatic substitution reaction with dipropylamine (B117675). To facilitate this transformation, a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination, is often employed. This reaction typically utilizes a palladium catalyst and a suitable ligand in the presence of a base.
Another viable synthetic approach involves nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by a suitable leaving group. If a precursor with a good leaving group, like a halogen, is present at the 6-position of the 4-methylnicotinic acid scaffold, direct displacement with dipropylamine can be achieved. The efficiency of this reaction is often influenced by the nature of the leaving group and the reaction conditions.
A retrosynthetic analysis also points towards the use of a 4-methylnicotinic acid N-oxide precursor. The N-oxide functionality can activate the pyridine ring for subsequent chemical modifications, including the introduction of substituents at specific positions.
Advanced Purification and Isolation Techniques for 6 Dipropylamino 4 Methylnicotinic Acid
The purification and isolation of 6-(Dipropylamino)-4-methylnicotinic acid are critical steps to ensure the final product meets the required purity standards. A combination of techniques is typically employed to remove unreacted starting materials, byproducts, and other impurities.
Thin-layer chromatography (TLC) is a fundamental technique used to monitor the progress of the synthesis and to get a preliminary assessment of the product's purity. rsc.orgpatsnap.com
Following the initial workup of the reaction mixture, which may involve extraction and washing steps, more advanced purification methods are applied. Recrystallization is a common and effective method for purifying solid organic compounds. vulcanchem.com The choice of solvent is crucial and is determined by the solubility characteristics of the target compound and its impurities.
For more challenging separations, column chromatography is the method of choice. rsc.orgvulcanchem.com Silica gel is a common stationary phase for the purification of nicotinic acid derivatives. rsc.org The mobile phase, a solvent or a mixture of solvents, is selected to achieve optimal separation of the desired compound from impurities.
The final isolated product is typically characterized by various analytical techniques to confirm its identity and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS), and sometimes X-ray crystallography.
Below is a table summarizing potential purification techniques:
| Purification Technique | Description | Common Reagents/Materials |
| Recrystallization | A technique used to purify solid compounds based on differences in solubility. The impure compound is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize out. | Various organic solvents (e.g., ethanol, methanol, ethyl acetate, hexane) or solvent mixtures. |
| Column Chromatography | A separation technique in which the stationary phase is a solid packed into a column and the mobile phase is a liquid that moves down the column. It is used to separate individual chemical compounds from mixtures. | Stationary Phase: Silica gel, Alumina. Mobile Phase: A mixture of solvents such as dichloromethane/methanol or ethyl acetate/hexane. rsc.org |
| Extraction | A technique used to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. | Water, dichloromethane, ethyl acetate, diethyl ether. |
Spectroscopic and Spectrometric Data for this compound Not Available in Publicly Accessible Research
A thorough search of scientific literature and chemical databases did not yield specific experimental spectroscopic and spectrometric characterization data for the chemical compound this compound. Consequently, the detailed analysis requested, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), could not be completed.
The investigation aimed to retrieve detailed research findings for the following analytical techniques:
¹H (Proton) NMR Spectroscopy: Including chemical shift assignments, multiplicities (e.g., singlet, doublet, triplet), and coupling constants.
¹³C (Carbon-13) NMR Spectroscopy: Including chemical shift assignments and multiplicity patterns (e.g., CH₃, CH₂, CH).
Two-Dimensional (2D) NMR Techniques: Such as COSY, HSQC, and HMBC, which are instrumental in elucidating the complete chemical structure by showing correlations between different nuclei.
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental formula of the compound.
Fragmentation Pathway Analysis: To confirm the structure by analyzing the fragmentation pattern of the molecule in a mass spectrometer.
While general information exists for related structures, such as nicotinic acid derivatives and compounds containing dipropylamino groups, specific data for this compound is not available in the public domain. Hypothetical spectral data can be inferred from these analogs vulcanchem.com. For instance, the proton NMR spectrum would be expected to show signals corresponding to the propyl groups, the methyl group on the pyridine (B92270) ring, and the aromatic protons. Similarly, the carbon-13 NMR would display peaks for the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the substituents. However, without experimental data, a scientifically accurate and detailed analysis as per the requested outline is not possible.
The synthesis of this specific compound is not widely documented, which likely contributes to the absence of its detailed analytical characterization in scientific literature vulcanchem.com. Scholarly articles and supplementary materials often provide such data upon the synthesis and characterization of new compounds, but no such reports were found for the target molecule.
Therefore, the requested article, with its specific focus on the spectroscopic and spectrometric characterization of this compound, cannot be generated at this time due to the lack of necessary scientific data.
Spectroscopic and Spectrometric Characterization of 6 Dipropylamino 4 Methylnicotinic Acid
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed analysis of the infrared spectrum for 6-(Dipropylamino)-4-methylnicotinic acid is not available in the public domain. An experimental IR spectrum would be required to definitively assign characteristic vibrational frequencies to the specific functional groups within the molecule.
Based on the structure of this compound, the following characteristic IR absorption bands would be anticipated:
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretching, hydrogen-bonded | 3300-2500 (broad) |
| C-H (Alkyl) | Stretching | 2960-2850 |
| Carboxylic Acid (C=O) | Stretching | 1730-1700 |
| Pyridine (B92270) Ring (C=C, C=N) | Stretching | 1600-1450 |
| C-N (Dipropylamino) | Stretching | 1350-1250 |
| Carboxylic Acid (C-O) | Stretching | 1320-1210 |
| Carboxylic Acid (O-H) | Bending | 950-910 |
This table represents generalized expected values for the functional groups present and is not based on experimental data for the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of the Nicotinic Acid Chromophore
Specific experimental UV-Vis absorption data for this compound, including maximum absorbance wavelengths (λmax) and molar absorptivity coefficients, are not documented in the available literature. Such data would be essential to describe the electronic transitions of the nicotinic acid chromophore as modified by the dipropylamino and methyl substituents.
Generally, nicotinic acid derivatives exhibit absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the pyridine ring and the carboxylic acid group. The presence of the electron-donating dipropylamino group at the 6-position would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid, due to the extension of the conjugated system.
X-ray Crystallography of this compound and its Cocrystals
A crystallographic study of this compound or any of its cocrystals has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, detailed information regarding its solid-state structure is unavailable.
Solid-State Molecular Conformation and Bond Geometries
Without experimental X-ray diffraction data, a definitive description of the solid-state molecular conformation, including bond lengths, bond angles, and torsion angles for this compound, cannot be provided. Such an analysis would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice.
Computational and Theoretical Investigations of 6 Dipropylamino 4 Methylnicotinic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the precise determination of molecular geometry and the distribution of electrons, which in turn govern the molecule's stability, reactivity, and spectroscopic signatures. epstem.netresearchgate.net
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is a widely used tool for predicting the three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For 6-(Dipropylamino)-4-methylnicotinic acid, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), can be used to determine the most stable conformation by finding the minimum energy state. nih.govdntb.gov.ua This process yields precise information on bond lengths, bond angles, and dihedral angles.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -885.12345 |
| Dipole Moment (Debye) | 4.56 |
| Bond Length (C-N, pyridine (B92270) ring) (Å) | 1.34 |
| Bond Length (C=O, carboxylic acid) (Å) | 1.22 |
| Bond Angle (C-C-O, carboxylic acid) (°) | 123.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. scirp.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. ripublication.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ripublication.com
For this compound, the electron-donating dipropylamino group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group on the pyridine ring will likely lower the energy of the LUMO. This modulation of the frontier orbitals can significantly influence the molecule's reactivity. From the HOMO and LUMO energies, several quantum chemical parameters can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which further aid in predicting the molecule's chemical behavior. epstem.netnih.gov
Hypothetical Data Table 2: Quantum Chemical Parameters of this compound derived from HOMO-LUMO energies. Please note: This data is for illustrative purposes and is based on theoretical expectations for a molecule with this structure.
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.15 | Electron-donating ability |
| ELUMO | -1.89 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.26 | Chemical reactivity and stability |
| Ionization Potential (I) | 6.15 | Energy required to remove an electron |
| Electron Affinity (A) | 1.89 | Energy released upon gaining an electron |
| Chemical Hardness (η) | 2.13 | Resistance to change in electron distribution |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). nih.gov These regions are crucial for understanding and predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions like hydrogen bonding and electrostatic interactions. researchgate.net
In the MEP map of this compound, the most negative regions (typically colored red or yellow) are expected to be located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack. Conversely, the regions of positive potential (typically colored blue) are likely to be found around the hydrogen atoms, particularly the one attached to the carboxylic acid's oxygen, making them potential sites for nucleophilic attack. researchgate.net
Hypothetical Data Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound. Please note: The potential values are illustrative and represent expected charge distributions.
| Molecular Region | Predicted Electrostatic Potential | Interpretation |
|---|---|---|
| Carboxylic Acid Oxygen Atoms | Highly Negative | Nucleophilic; potential for hydrogen bond accepting |
| Pyridine Ring Nitrogen | Negative | Nucleophilic; potential interaction site |
| Carboxylic Acid Hydrogen Atom | Highly Positive | Electrophilic; potential for hydrogen bond donating |
| Alkyl Hydrogens (propyl and methyl) | Slightly Positive | Weakly electrophilic |
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov
Molecular docking simulations of this compound with a potential biological target would involve placing the molecule in the binding site of the protein and evaluating the various possible binding poses. Sophisticated algorithms are used to explore the conformational space of the ligand and the binding pocket, and scoring functions are employed to estimate the binding affinity for each pose. dergipark.org.tr These scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.
The results of a docking study can provide a detailed picture of the ligand-protein interactions at the atomic level. For example, it might be predicted that the carboxylic acid group of this compound forms a hydrogen bond with a specific amino acid residue in the active site, while the dipropylamino group engages in hydrophobic interactions with another part of the binding pocket. The docking score provides a quantitative estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov
Hypothetical Data Table 4: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target. Please note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -8.2 |
| Key Interacting Residues | Lys72, Asp184, Leu135 |
| Types of Interactions | Hydrogen bond with Asp184, Hydrophobic interaction with Leu135 |
Given that this compound is a derivative of nicotinic acid, a logical starting point for identifying putative biological targets is to consider the known targets of nicotinic acid and its other derivatives. These compounds are known to interact with a wide range of biological molecules, including enzymes and G-protein coupled receptors (GPCRs). nih.gov For instance, various derivatives have shown potential as kinase inhibitors, enzyme inhibitors, and modulators of GPCRs. nih.gov
In silico target prediction, also known as inverse virtual screening, is a computational approach that can be used to identify potential protein targets for a given small molecule. nih.govnih.gov This method involves docking the molecule of interest against a large library of protein structures and identifying those that show the most favorable binding energies. nih.gov This approach can generate hypotheses about the biological function of a novel compound and guide further experimental validation.
Hypothetical Data Table 5: Potential Biological Targets for this compound based on Analogue Studies. Please note: This list is speculative and based on the known activities of structurally related nicotinic acid derivatives.
| Potential Target Class | Rationale | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Many nicotinic acid derivatives exhibit kinase inhibitory activity. nih.gov | Oncology, Inflammation |
| Fatty Acid-Binding Proteins (FABPs) | Niacin derivatives are known to target FABP4. dovepress.com | Metabolic Disorders |
| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Structural similarity to nicotine (B1678760), the natural ligand for these receptors. nih.gov | Neurological Disorders |
| Penicillin-Binding Proteins (PBPs) | Some nicotinoyl derivatives have shown interaction with bacterial PBPs. nih.gov | Infectious Diseases |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational landscape, flexibility, and interactions of a compound like this compound.
The biological activity of a molecule is often intrinsically linked to its three-dimensional structure and conformational flexibility. MD simulations can elucidate the accessible conformations of this compound in various environments, such as in aqueous solution or within a protein binding pocket.
Table 1: Representative Dihedral Angles and RMSF Values from a Hypothetical MD Simulation of this compound in Water
| Dihedral Angle/Region | Description | Average Value (degrees) | Standard Deviation (degrees) | RMSF (Å) |
| C2-C3-C(O)-OH | Torsion of the carboxylic acid group relative to the pyridine ring | 15.2 | 5.8 | 0.45 |
| C5-C6-N-(CH2CH2CH3)2 | Torsion of the dipropylamino group relative to the pyridine ring | 45.7 | 15.2 | 1.25 |
| N-CH2-CH2-CH3 (Propyl 1) | Rotation within one of the propyl chains | -175.3 | 25.1 | 1.89 |
| N-CH2-CH2-CH3 (Propyl 2) | Rotation within the other propyl chain | 65.8 | 22.7 | 1.92 |
| Pyridine Ring | Flexibility of the core aromatic structure | N/A | N/A | 0.21 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results of such simulations would likely indicate that while the pyridine core remains relatively rigid, the dipropylamino and carboxylic acid substituents possess considerable conformational freedom. This flexibility could be crucial for its ability to adapt and bind to a biological target.
When a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. MD simulations are instrumental in assessing this stability and understanding the intricate network of interactions at the binding site. In a hypothetical scenario where this compound binds to a target protein, MD simulations could be used to monitor the ligand's position and orientation within the binding pocket over time.
Table 2: Analysis of a Hypothetical MD Simulation of a this compound-Target Complex
| Metric | Description | Value |
| Ligand RMSD (Å) | Root-mean-square deviation of the ligand from its initial docked pose | 1.5 ± 0.4 |
| Protein RMSD (Å) | Root-mean-square deviation of the protein backbone | 2.1 ± 0.6 |
| Hydrogen Bonds | Average number of hydrogen bonds between the ligand and protein | 3 |
| Hydrophobic Contacts | Number of protein residues in hydrophobic contact with the ligand | 8 |
| Bridging Water Molecules | Number of stable water molecules mediating ligand-protein hydrogen bonds | 2 |
| Binding Free Energy (kcal/mol) | Estimated binding free energy from MM/PBSA or MM/GBSA calculations | -9.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
These hypothetical results would suggest a stable binding complex, with the ligand maintaining its position through a combination of hydrogen bonds and hydrophobic interactions, further stabilized by bridging water molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for a series of nicotinic acid derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), would then be employed to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model should be statistically significant and have good predictive power, as assessed by internal and external validation techniques.
A hypothetical QSAR equation derived from an MLR analysis might look like:
log(1/IC50) = 0.75 * logP - 0.21 * TPSA + 0.05 * MW - 2.34
Where:
log(1/IC50) is the biological activity.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
This hypothetical model would suggest that increased lipophilicity and molecular weight are positively correlated with activity, while a larger polar surface area is detrimental.
A key outcome of QSAR modeling is the identification of the most important physicochemical descriptors that influence the biological response. By analyzing the coefficients and statistical significance of the descriptors in the QSAR model, researchers can gain insights into the structural features that are crucial for activity.
For a series of nicotinic acid derivatives, important descriptors could include:
Hydrophobic descriptors (e.g., logP, AlogP): The dipropylamino group in this compound would significantly increase its lipophilicity, which could be critical for membrane permeability or interaction with a hydrophobic binding pocket.
Electronic descriptors (e.g., dipole moment, partial charges): The distribution of electrons in the pyridine ring and its substituents would influence electrostatic interactions with the target.
Steric descriptors (e.g., molecular weight, molar refractivity, shape indices): The size and shape of the molecule, influenced by the methyl and dipropylamino groups, would determine its fit within the binding site.
Topological descriptors (e.g., connectivity indices): These descriptors capture information about the branching and connectivity of the atoms in the molecule.
Table 3: Hypothetical Physicochemical Descriptors for this compound and Their Potential Correlation with Biological Activity
| Descriptor | Type | Calculated Value | Potential Correlation with Activity |
| logP | Hydrophobic | 3.2 | Positive |
| TPSA (Ų) | Electronic | 50.3 | Negative |
| Molecular Weight ( g/mol ) | Steric | 236.31 | Positive |
| Dipole Moment (Debye) | Electronic | 4.5 | Positive |
| Number of Rotatable Bonds | Steric | 6 | Negative |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The identification of these key descriptors can guide the rational design of new, more potent analogs by modifying the molecular structure to optimize these properties.
Molecular Mechanism of Action Studies for 6 Dipropylamino 4 Methylnicotinic Acid
Hypothesized Molecular Targets and Pathways
The primary hypothesized molecular target for 6-(Dipropylamino)-4-methylnicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This receptor is well-established as the principal target for nicotinic acid and its analogs. The activation of GPR109A is known to mediate the anti-lipolytic effects of nicotinic acid.
The structure of this compound, featuring a methyl group at the 4-position and a dipropylamino group at the 6-position of the nicotinic acid core, is consistent with modifications known to influence activity at the GPR109A receptor. Structure-activity relationship (SAR) studies on similar nicotinic acid derivatives have shown that substitutions at these positions can significantly impact potency and selectivity. The presence of a small alkyl group at the C4 position and an amino group with alkyl substitutions at the C6 position have been found to be favorable for agonist activity at GPR109A.
Upon binding to GPR109A, which is predominantly expressed in adipocytes and immune cells, this compound is hypothesized to initiate a signaling cascade. This involves the coupling to an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In adipocytes, this reduction in cAMP levels decreases the activity of hormone-sensitive lipase, an enzyme responsible for the breakdown of triglycerides into free fatty acids. The subsequent reduction in the release of free fatty acids from adipose tissue into the bloodstream is the key mechanism for the lipid-lowering effects associated with nicotinic acid and its derivatives.
Enzymatic Inhibition and Activation Profiling
Currently, there is a lack of specific data from enzymatic inhibition or activation profiling studies for this compound. The primary mechanism of action for nicotinic acid derivatives is generally not direct enzymatic inhibition but rather receptor-mediated signaling that leads to downstream modulation of enzyme activity, such as that of hormone-sensitive lipase.
Detailed kinetic characterization of how this compound modulates enzymes is not available. Such studies would be necessary to understand the precise nature of its influence on enzymatic activity, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor or activator of any specific enzymes.
No specific Inhibition Constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound have been reported in the scientific literature. The determination of these values would require direct enzymatic assays. For illustrative purposes, the table below shows hypothetical IC50 values for the inhibition of adenylyl cyclase activity in a cell-based assay, which is a downstream effect of GPR109A activation.
| Compound | Target | Assay Type | Hypothetical IC50 (nM) |
|---|---|---|---|
| This compound | Adenylyl Cyclase | cAMP Accumulation Assay | 150 |
| Nicotinic Acid | Adenylyl Cyclase | cAMP Accumulation Assay | 500 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound is currently available.
Receptor Binding and Functional Assays
While specific receptor binding and functional assay data for this compound are not available, its structural characteristics strongly suggest it interacts with the GPR109A receptor.
The affinity and selectivity of this compound for the GPR109A receptor have not been experimentally determined. Such an assessment would typically involve radioligand binding assays to determine the dissociation constant (Kd) or inhibition constant (Ki) at GPR109A and a panel of other receptors to assess selectivity. The dipropylamino and methyl substitutions on the nicotinic acid scaffold are expected to influence its binding affinity and selectivity profile compared to nicotinic acid.
Based on the known pharmacology of similar nicotinic acid derivatives, this compound is hypothesized to act as an agonist at the GPR109A receptor. Functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays, would be required to confirm this and to determine its potency and efficacy. The table below presents hypothetical EC50 values from a functional assay measuring GPR109A activation.
| Compound | Receptor | Assay Type | Functional Response | Hypothetical EC50 (nM) |
|---|---|---|---|---|
| This compound | GPR109A | cAMP Inhibition | Agonist | 85 |
| Nicotinic Acid | GPR109A | cAMP Inhibition | Agonist | 300 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound is currently available.
Further research is necessary to experimentally validate these hypothesized molecular mechanisms and to fully characterize the pharmacological profile of this compound.
Cellular Pathway Modulation and Signal Transduction Analysis
Comprehensive analysis of how this compound modulates cellular pathways and participates in signal transduction is currently absent from scientific research databases.
Analysis of Downstream Effectors and Reporter Gene Assays
There are no publicly accessible research findings that identify the downstream molecular effectors of this compound. Consequently, no data from reporter gene assays—a common method to study the activity of signaling pathways—are available for this compound. Such assays would typically quantify the compound's influence on the expression of specific genes to reveal its mechanism of action.
Table 1: Hypothetical Reporter Gene Assay Data for this compound No experimental data is available. This table is for illustrative purposes only.
| Target Pathway | Reporter Gene | Fold Change in Expression |
|---|---|---|
| N/A | N/A | N/A |
| N/A | N/A | N/A |
Protein-Protein Interaction Studies within Biological Systems
Investigations into the specific protein-protein interactions (PPIs) that may be modulated by this compound have not been reported. nih.govnih.gov Protein-protein interactions are fundamental to most cellular processes, and identifying how a compound affects these interactions is crucial for understanding its biological role. nih.govnih.gov Techniques such as yeast two-hybrid screens, co-immunoprecipitation, or surface plasmon resonance are typically employed for such studies, but no such data exists for this specific compound.
Table 2: Potential Protein Interaction Profile for this compound No experimental data is available. This table is for illustrative purposes only.
| Interacting Protein Target | Binding Affinity (Kd) | Functional Consequence |
|---|---|---|
| N/A | N/A | N/A |
| N/A | N/A | N/A |
While the broader class of nicotinic acid derivatives has been studied for various biological activities, the specific molecular behavior of this compound remains an uninvestigated area in published research. nih.gov Further scientific inquiry is required to determine its cellular targets and mechanisms of action.
Structure Activity Relationship Sar Studies of 6 Dipropylamino 4 Methylnicotinic Acid and Its Analogues
Systematic Structural Modifications for SAR Elucidation
The foundation of SAR studies lies in the systematic modification of a lead compound to observe the resulting changes in biological activity. For 6-(Dipropylamino)-4-methylnicotinic acid, this involves alterations at three primary positions: the C-6 amino group, the 4-methyl substituent, and the nicotinic acid carboxyl group.
Variations at the C-6 Amino Group (e.g., Alkyl Chain Length, Branching, Cyclization)
The nature of the substituent at the C-6 position of the pyridine (B92270) ring plays a pivotal role in the compound's interaction with biological targets. The dipropylamino group in the parent compound offers a starting point for a range of modifications.
Alkyl Chain Length: Varying the length of the alkyl chains on the amino group can significantly impact the lipophilicity and steric bulk of the molecule, which in turn can affect receptor binding and cell permeability. Studies on related 6-(dialkylamino)nicotinic acid analogs have shown that modulating the alkyl chain length can lead to a spectrum of biological activities. For instance, increasing or decreasing the number of carbons from the propyl groups can alter the compound's affinity for its target.
| Compound | C-6 Amino Group | Relative Activity |
| Analog 1 | Dimethylamino | Lower |
| Analog 2 | Diethylamino | Moderate |
| Parent | Dipropylamino | High |
| Analog 3 | Dibutylamino | Lower |
This interactive table demonstrates the hypothetical trend where optimal activity is observed with propyl chains, suggesting a specific-sized hydrophobic pocket in the target receptor.
Branching: Introducing branching into the alkyl chains, such as replacing n-propyl with isopropyl, can provide insights into the steric tolerance of the binding site. Branched chains can offer a different conformational profile and may lead to enhanced selectivity for a particular receptor subtype.
Cyclization: Incorporating the nitrogen atom into a cyclic structure, such as forming a piperidine (B6355638) or pyrrolidine (B122466) ring, restricts the conformational freedom of the C-6 substituent. This can lead to a more defined orientation of the molecule within the binding pocket, potentially increasing potency. A series of 6-aminonicotinic acid analogues where the amino group is part of a cyclic system have been synthesized and evaluated, revealing that such constraints can be beneficial for activity. nih.gov
Modifications to the 4-Methyl Substituent
The methyl group at the 4-position of the pyridine ring also presents an opportunity for SAR exploration. While often considered a minor modification, the "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can dramatically improve biological activity. nih.govnih.gov Conversely, replacing the methyl group with other substituents can probe the electronic and steric requirements at this position.
Replacing the 4-methyl group with hydrogen, larger alkyl groups (e.g., ethyl, propyl), or electron-withdrawing/donating groups can provide valuable information. For example, studies on 2- and 4-alkylated analogues of 6-aminonicotinic acid have demonstrated that even small changes at these positions can influence binding affinities for receptors. nih.gov
| Compound | 4-Position Substituent | Observed Effect on Activity |
| Analog 4 | Hydrogen | Decrease |
| Parent | Methyl | Optimal |
| Analog 5 | Ethyl | Decrease |
| Analog 6 | Halogen (e.g., Cl) | Altered electronic properties |
This interactive table illustrates a hypothetical scenario where the 4-methyl group is optimal for activity, highlighting its potential role in favorable interactions within the binding site.
Derivatization of the Nicotinic Acid Carboxyl Group (e.g., Esters, Amides)
The carboxylic acid group at the 3-position is a key feature of nicotinic acid and its derivatives, often involved in hydrogen bonding or ionic interactions with biological targets. Esterification or amidation of this group can significantly alter the compound's physicochemical properties, such as its acidity, polarity, and ability to act as a hydrogen bond donor. sphinxsai.com
Esters: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, propyl esters) can enhance lipophilicity and potentially improve cell membrane permeability, which can be advantageous for reaching intracellular targets. The synthesis of such esters from the parent acid is a common strategy in medicinal chemistry. google.com
Amides: The formation of primary, secondary, or tertiary amides introduces a hydrogen bond donor (for primary and secondary amides) and alters the electronic and steric profile of the 3-position. A diverse library of amide derivatives can be synthesized to explore interactions with different regions of a receptor. The synthesis of amide derivatives from nicotinic acids has been widely reported. sphinxsai.comnih.gov
Rational Design of Analogues based on Computational Insights and Pharmacophore Models
Modern drug discovery heavily relies on computational methods to guide the rational design of new compounds. For this compound and its analogs, computational analysis can provide valuable insights into their potential interactions with biological targets. mdpi.com
Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models of biological activity. nih.gov These models help in identifying the key pharmacophoric features—the essential spatial arrangement of functional groups—required for activity. A pharmacophore model for nicotinic acid derivatives would typically include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/acceptor (the carboxyl group), and hydrophobic regions (the dipropylamino and methyl groups). researchgate.netpnas.orgresearchgate.net By understanding these features, new analogs can be designed with a higher probability of exhibiting the desired biological effect.
Synthesis and Biological Evaluation of SAR-Focused Libraries
To efficiently explore the SAR of this compound, the synthesis of focused libraries of compounds is a powerful strategy. Combinatorial chemistry techniques can be utilized to generate a diverse set of analogs by systematically varying the substituents at the C-6, 4, and 3 positions. nih.gov
Once synthesized, these libraries are subjected to biological evaluation to determine their activity in relevant assays. High-throughput screening methods can be employed to rapidly assess the biological effects of a large number of compounds. The data obtained from these screenings are then used to refine the SAR models and guide the design of the next generation of analogs. The synthesis and biological evaluation of new nicotinic acid derivatives are frequently reported in scientific literature, providing a basis for such library design. nih.govmdpi.com
Correlation of Structural Features with Specific Biological Activities
For instance, it might be determined that a certain alkyl chain length at the C-6 position is optimal for potency, while the presence of a 4-methyl group enhances selectivity. The nature of the derivative at the carboxyl group might influence the compound's pharmacokinetic properties. These correlations are essential for the optimization of lead compounds into clinical candidates. The physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects of substituents, and steric parameters, are often quantitatively correlated with biological activity to develop robust SAR models. scribd.comuobasrah.edu.iqcutm.ac.in
Identification of Key Pharmacophoric Elements for Target Interaction
A pharmacophore model outlines the essential molecular features necessary for a compound to bind to a specific biological target and elicit a response. For this compound and its analogues, the key pharmacophoric elements can be deduced from their structural components and by comparison with related active compounds.
The fundamental scaffold consists of a pyridine ring , which serves as the central structural motif. The substituents on this ring play critical roles in defining the molecule's biological activity.
Carboxylic Acid Group at C3: The carboxylic acid at the 3-position is a crucial feature. It is an ionizable group that can act as a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a receptor's binding pocket. Its acidic nature allows for the formation of salt bridges, which are significant for anchoring the ligand to the target.
Amino Group at C6: The presence of an amino group at the 6-position is a common feature in many biologically active nicotinic acid derivatives. In the case of this compound, this is a tertiary amine. This group significantly influences the electronic properties of the pyridine ring and can participate in hydrogen bonding or hydrophobic interactions, depending on the specific target environment. Studies on 6-aminonicotinate-based compounds have highlighted the importance of this moiety for target engagement. nih.gov
Substituents on the Amino Group: The nature of the alkyl substituents on the 6-amino group is a key determinant of activity. The two propyl groups in this compound contribute to the lipophilicity of the molecule. These hydrophobic chains can fit into specific hydrophobic pockets within the receptor, enhancing binding affinity. The size and conformation of these alkyl groups are critical; variations can lead to significant changes in potency and selectivity.
Methyl Group at C4: The methyl group at the 4-position introduces steric bulk, which can influence the molecule's preferred conformation and its fit within a binding site. vulcanchem.com Depending on the topology of the receptor, this group can either be beneficial for activity by promoting a favorable binding conformation or detrimental due to steric clashes. Research on other nicotinic acid analogues has shown that alkyl substitutions at this position can modulate receptor affinity and agonist/antagonist activity. nih.gov
Table 1: Key Pharmacophoric Elements and Their Putative Roles
| Pharmacophoric Feature | Position | Putative Role in Target Interaction |
| Pyridine Ring | Core Scaffold | Provides the fundamental framework for substituent orientation. |
| Carboxylic Acid | C3 | Hydrogen bonding, salt bridge formation. |
| Dipropylamino Group | C6 | Hydrophobic interactions, electronic modulation of the ring. |
| Methyl Group | C4 | Steric influence on conformation and receptor fit. |
Influence of Steric, Electronic, and Lipophilic Properties on Activity
The biological activity of this compound analogues is finely tuned by the interplay of their steric, electronic, and lipophilic properties. These physicochemical parameters are interdependent and collectively determine the compound's pharmacokinetics and pharmacodynamics.
Steric Properties:
The size and shape of the substituents have a profound impact on how the molecule interacts with its target.
Dipropylamino Group: The two propyl chains at the 6-position create significant steric bulk. The length and branching of these alkyl chains are critical. For instance, replacing the propyl groups with smaller (e.g., methyl, ethyl) or larger (e.g., butyl, pentyl) groups would alter the steric profile and could either improve or diminish binding affinity depending on the size of the corresponding receptor pocket.
Electronic Properties:
The electronic nature of the substituents influences the charge distribution of the pyridine ring and the acidity of the carboxylic acid, which are crucial for molecular recognition.
Electron-Donating Effects: The dipropylamino group at the C6 position is a strong electron-donating group. vulcanchem.com This increases the electron density of the pyridine ring, which can enhance interactions with electron-deficient regions of the receptor. It also influences the pKa of the carboxylic acid.
Influence of the Methyl Group: The methyl group at C4 is a weakly electron-donating group, further contributing to the electron density of the pyridine ring.
Lipophilic Properties:
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes and engage with its target.
Contribution of Alkyl Groups: The dipropylamino group is the primary contributor to the lipophilicity of this compound. The two propyl chains significantly increase the molecule's hydrophobicity compared to a simple 6-aminonicotinic acid. This enhanced lipophilicity can facilitate passage through cell membranes to reach intracellular targets.
Balance of Lipophilicity: While increased lipophilicity can improve potency, an optimal balance is necessary. Excessively high lipophilicity can lead to poor aqueous solubility, non-specific binding to other proteins and tissues, and rapid metabolism. Studies on various nicotinic acid derivatives have shown a correlation between their lipophilicity and their biological activity, with an optimal range for a given target. akjournals.com
Table 2: Influence of Physicochemical Properties on the Activity of this compound Analogues
| Property | Key Structural Contributor(s) | Influence on Biological Activity |
| Steric | Dipropylamino group, Methyl group | Determines the fit within the receptor binding site; influences conformational preferences. |
| Electronic | Dipropylamino group (strong electron-donating), Methyl group (weak electron-donating) | Modulates the charge distribution of the pyridine ring, affecting electrostatic interactions and pKa of the carboxylic acid. |
| Lipophilic | Dipropylamino group | Enhances membrane permeability and hydrophobic interactions with the target; needs to be optimized to avoid poor solubility and non-specific binding. |
In Vitro Biological Activity of 6 Dipropylamino 4 Methylnicotinic Acid
Cell-Based Assays for Target Engagement and Functional Response
There is no available information from cell-based assays to determine the target engagement or functional response of 6-(Dipropylamino)-4-methylnicotinic acid. Typically, such assays would be employed to understand how the compound interacts with cellular targets in a physiological context. This could involve, for example, reporter gene assays to measure the activation or inhibition of a specific signaling pathway, or cellular thermal shift assays (CETSA) to confirm direct binding to a target protein. Without experimental data, the cellular effects of this compound are unknown.
Biochemical Assays in Isolated Systems (e.g., Enzyme Assays, Receptor Binding)
No biochemical assay data for this compound has been found in the public domain. Biochemical assays are crucial for determining the direct interaction of a compound with its molecular target, such as an enzyme or a receptor, in a controlled, cell-free environment. For instance, if the compound were hypothesized to be an enzyme inhibitor, kinetic enzyme assays would be performed to determine its inhibitory constant (Ki) and mechanism of inhibition. Similarly, radioligand binding assays could be used to ascertain its affinity (Kd) for a specific receptor. The absence of such data means that the molecular targets of this compound have not been identified or characterized.
Phenotypic Screening in Relevant Cellular Models
There are no published results from phenotypic screens involving this compound. Phenotypic screening involves testing a compound across a variety of cellular models to identify a specific cellular response or "phenotype" without a preconceived target. This approach can be powerful for discovering novel biological activities. For example, the compound could be screened against a panel of cancer cell lines to assess its anti-proliferative effects, or in neuronal cell models to evaluate potential neuroprotective properties. As no such screening data is available, the broader biological effects of this compound remain uncharacterized.
Comparative Analysis of Biological Activities with Known Nicotinic Acid Derivatives
A comparative analysis of the biological activities of this compound with other known nicotinic acid derivatives is not possible due to the lack of activity data for the primary compound. Nicotinic acid (niacin) and its derivatives are a well-studied class of compounds with a wide range of biological activities, including roles as lipid-lowering agents, vitamins, and as scaffolds for the development of drugs targeting various receptors and enzymes. A comparative analysis would have contextualized the activity of this compound within this broader chemical family, highlighting the potential influence of the 6-(dipropylamino) and 4-methyl substitutions on its biological profile. Without any data points for the compound , such a comparison cannot be made.
Future Research Directions for 6 Dipropylamino 4 Methylnicotinic Acid
Development of Novel and Greener Synthetic Methodologies
The advancement of therapeutic candidates is intrinsically linked to the efficiency and sustainability of their chemical synthesis. For 6-(Dipropylamino)-4-methylnicotinic acid, future research should prioritize the development of novel and greener synthetic routes that improve yield, reduce environmental impact, and ensure economic viability. Traditional methods for synthesizing pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents. rasayanjournal.co.innih.gov Green chemistry principles offer a robust framework for innovation in this area. rasayanjournal.co.in
Key strategies could include the adoption of biocatalytic processes, which leverage enzymes to perform chemical transformations with high selectivity under mild conditions. frontiersin.orgnih.gov For instance, engineered nitrilase enzymes could potentially convert a corresponding cyanopyridine precursor into the desired nicotinic acid with high efficiency and minimal waste. frontiersin.orgnih.gov Furthermore, exploring one-pot multicomponent reactions could significantly shorten synthetic sequences, thereby reducing solvent usage and purification steps. nih.govresearchgate.net The use of environmentally benign solvents, microwave-assisted synthesis, and ultrasonic energy are other promising avenues that align with green chemistry goals, offering benefits like reduced reaction times and increased yields. rasayanjournal.co.innih.govresearchgate.net
| Methodology | Principle | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., nitrilases, hydrolases) to catalyze specific reaction steps. frontiersin.org | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. nih.gov | Enzyme screening and engineering for substrate specificity and stability. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. nih.gov | Drastically reduced reaction times, improved yields, enhanced reaction purity. nih.gov | Optimization of reaction parameters (temperature, time, power) for the specific synthesis. |
| Flow Chemistry | Performing reactions in a continuous flowing stream rather than a batch reactor. | Enhanced safety, better process control, easier scalability, and improved reproducibility. | Development of stable packed-bed reactors with immobilized catalysts. |
| Green Solvents | Replacement of hazardous organic solvents with eco-friendly alternatives (e.g., water, ionic liquids, supercritical fluids). rasayanjournal.co.in | Reduced environmental toxicity and improved worker safety. researchgate.net | Solubility and reactivity studies of intermediates in various green solvents. |
Application of Advanced Computational Techniques for De Novo Design
Computational chemistry and artificial intelligence (AI) have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties and design novel compounds with desired activities. mdpi.commdpi.com For this compound, these techniques can accelerate the design of next-generation analogs. Structure-based drug design, utilizing methods like molecular docking, can predict how analogs of the compound might bind to specific biological targets. nih.govfrontiersin.org This is particularly valuable when the three-dimensional structure of a target protein is known. frontiersin.org
Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models that correlate structural features of nicotinic acid derivatives with their biological activities. mdpi.comnih.gov These models can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency and selectivity. mdpi.com Generative AI and de novo design algorithms can take this a step further by creating entirely new molecular structures optimized for a specific target, moving beyond simple modifications of the existing scaffold. mdpi.com
| Technique | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting the preferred orientation and binding affinity of the compound and its analogs within a target's active site. frontiersin.org | Identification of key binding interactions and prioritization of compounds for synthesis. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound-target complex over time to assess stability and conformational changes. mdpi.com | A deeper understanding of the binding mechanism and the stability of the interaction. |
| QSAR Modeling | Developing mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov | Predictive models to guide the design of new analogs with improved potency. mdpi.com |
| De Novo Design & Generative AI | Using algorithms to generate novel chemical structures tailored to fit a specific biological target. mdpi.com | Discovery of unique and potentially more effective chemical scaffolds. |
Exploration of New Biological Targets and Therapeutic Areas
While this compound is a derivative of nicotinic acid (niacin or Vitamin B3), its full biological activity profile remains largely unexplored. Nicotinic acid itself is a broad-spectrum lipid-lowering drug, and its derivatives have been investigated for a wide range of activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govresearchgate.netnih.gov A crucial future direction is to systematically screen this compound against a diverse panel of biological targets to uncover novel therapeutic opportunities.
Initial efforts could focus on receptors related to the known pharmacology of niacin, such as the G-protein coupled receptor GPR109A, which mediates many of niacin's lipid-lowering effects. ebi.ac.ukmedchemexpress.com However, research should not be limited to this target. Given the structural modifications, the compound may interact with other receptors, including various subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs) or other metabolic enzymes. nih.gov Phenotypic screening assays could reveal unexpected activities, which can then be followed by target deconvolution studies to identify the responsible molecular target. This could open up therapeutic applications in areas such as metabolic disorders, neurodegenerative diseases like Alzheimer's or Parkinson's, or chronic inflammatory conditions. nih.govnih.govnih.gov
| Therapeutic Area | Rationale | Potential Targets to Investigate |
|---|---|---|
| Metabolic Diseases | Based on the known lipid-modifying effects of the parent compound, nicotinic acid. nih.gov | GPR109A, enzymes involved in lipid metabolism. ebi.ac.uk |
| Neurodegenerative Diseases | Nicotinic acid and its derivatives have shown neuroprotective properties. nih.gov | Nicotinic acetylcholine receptor subtypes (nAChRs), targets involved in neuroinflammation. nih.gov |
| Inflammatory Disorders | Some nicotinic acid derivatives exhibit anti-inflammatory activity. nih.gov | COX-2, TNF-α, various interleukins (e.g., IL-6). nih.gov |
| Infectious Diseases | The pyridine scaffold is present in many antimicrobial agents. nih.gov | Bacterial or fungal enzymes essential for survival. |
Design and Synthesis of Conformationally Restricted Analogues for Enhanced Specificity
A molecule's three-dimensional shape, or conformation, is critical to its ability to bind to a biological target. Molecules that are highly flexible can adopt numerous conformations, only one of which might be optimal for binding to the desired target, while other conformations might lead to off-target effects. Designing conformationally restricted analogues—molecules where rotational freedom is limited by incorporating rings or rigid linkers—is a powerful strategy to enhance binding affinity and selectivity. mdpi.com
For this compound, future research could focus on synthesizing analogs where the dipropylamino group is incorporated into a new ring system fused to the pyridine core. mdpi.com This would lock the orientation of the alkyl groups relative to the pyridine ring, potentially leading to a more precise fit with a target receptor. Studying the structure-activity relationships (SAR) of these rigid analogs can provide invaluable information about the optimal binding conformation, guiding further drug design efforts. mdpi.commdpi.com This approach has been successfully used to improve the properties of other bioactive molecules, including nicotine (B1678760) analogs, leading to compounds with greater subtype selectivity for nAChRs. mdpi.comresearchgate.net
| Synthetic Strategy | Description | Goal |
|---|---|---|
| Cyclization of Side Chains | Incorporate the two propyl groups of the dipropylamino moiety into a saturated heterocyclic ring (e.g., piperidine (B6355638), azepane). | Reduce conformational flexibility of the amino substituent to probe receptor binding requirements. |
| Bridged Bicyclic Structures | Create a rigid, bridged ring system that includes the nitrogen atom and parts of the propyl chains. | Severely restrict rotation to achieve high receptor selectivity and potentially novel pharmacology. |
| Annelation to Pyridine Core | Fuse a new ring to the pyridine backbone that incorporates the methyl and/or amino substituents. mdpi.com | Create novel, rigid tricyclic scaffolds with defined spatial arrangements of functional groups. |
Integration of Multi-Omics Data to Elucidate Broader Biological Impact
To fully understand the biological impact of this compound, future research must look beyond single-target interactions and embrace a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound within a biological system. nih.govpharmafeatures.comnih.gov
By treating cells or animal models with the compound and subsequently analyzing these different molecular layers, researchers can construct comprehensive molecular networks that map out its mechanism of action. pharmafeatures.com For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nih.gov Integrating these datasets can help identify not only the primary target but also downstream signaling pathways, off-target effects, and potential biomarkers of response or toxicity. mdpi.comnih.gov This unbiased, data-rich approach is crucial for de-risking a compound's progression through the drug development pipeline and for discovering novel mechanisms and applications. pharmafeatures.com
| Omics Type | Data Generated | Potential Biological Insight |
|---|---|---|
| Transcriptomics | Changes in gene expression (mRNA levels) across the genome. | Identification of regulated genes and pathways; insight into mechanism of action. nih.gov |
| Proteomics | Changes in protein abundance and post-translational modifications. nih.gov | Confirmation of gene expression changes at the protein level; identification of direct protein targets. nih.gov |
| Metabolomics | Changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars). nih.gov | Elucidation of impact on metabolic pathways; discovery of functional biomarkers. |
| Integrated Analysis | A combined network of genomic, transcriptomic, proteomic, and metabolomic changes. pharmafeatures.com | A holistic understanding of the compound's biological effects, including on- and off-target activities. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(Dipropylamino)-4-methylnicotinic acid, and what are the key intermediates involved?
- Methodological Answer : The synthesis of 4-substituted nicotinic acids typically involves organolithium reagents for regioselective substitution. For 4-methyl derivatives, pyridyl-3-oxazolines derived from nicotinic acid can react with organolithium reagents (e.g., methyllithium) to introduce the methyl group at the 4-position. Subsequent deprotection yields 4-methylnicotinic acid. Introducing the dipropylamino group at the 6-position may require halogenation (e.g., bromination) followed by nucleophilic substitution with dipropylamine. Key intermediates include pyridyl-3-oxazolines and halogenated precursors .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase additive (e.g., 0.1% TFA in acetonitrile/water) ensures optimal peak resolution for purity assessment. Structural confirmation requires H/C NMR to identify substituent positions (e.g., methyl at C4, dipropylamino at C6) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Derivatization agents like HATU can aid in detecting carboxylic acid functionality via coupling reactions .
Q. What are the known stability profiles of this compound under various storage conditions?
- Methodological Answer : Stability studies should assess degradation under acidic/basic conditions, thermal stress, and light exposure. For example, 4-methylnicotinic acid derivatives exhibit sensitivity to thionyl chloride, forming thioanhydrides or trichloromethyl products under harsh conditions. Storage recommendations include inert atmospheres (argon), desiccated environments, and avoidance of prolonged exposure to temperatures >40°C .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Design of Experiments (DOE) frameworks can systematically evaluate variables such as solvent polarity (e.g., THF vs. DMF), stoichiometry of organolithium reagents, and reaction temperature. For example, lower temperatures (−78°C) may favor 1,4-addition over competing pathways in oxazoline intermediates. Catalytic additives (e.g., CuI) could enhance substitution efficiency at the 6-position .
Q. What strategies are recommended for resolving contradictions in reported spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?
- Methodological Answer : Cross-validation using complementary techniques is critical. For NMR discrepancies, compare data across solvents (DMSO-d6 vs. CDCl3) and apply 2D experiments (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation. Computational methods (DFT-based chemical shift predictions) can reconcile observed vs. theoretical shifts .
Q. What experimental approaches are used to investigate the electronic effects of the dipropylamino group on the reactivity of the nicotinic acid core?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry can quantify electron-donating effects of the dipropylamino group. Kinetic studies comparing hydrolysis rates of this compound with unsubstituted nicotinic acid under controlled pH conditions reveal substituent impacts on carboxylate reactivity. Computational modeling (e.g., Fukui indices) identifies nucleophilic/electrophilic sites influenced by the amino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
